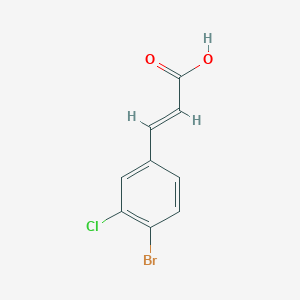

4-Bromo-3-chlorocinnamic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-bromo-3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKGXJKJIOUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263154 | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790681-97-9 | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790681-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 3 Chlorocinnamic Acid and Its Analogues

Established Synthetic Routes to Cinnamic Acid Derivatives

Several classical condensation and cross-coupling reactions provide robust pathways to cinnamic acid and its derivatives, including 4-bromo-3-chlorocinnamic acid. These methods typically involve the formation of the carbon-carbon double bond that defines the cinnamic acid structure.

Knoevenagel-Doebner Condensation Approaches

The Knoevenagel condensation, particularly with the Doebner modification, is a widely used method for the synthesis of cinnamic acids. slideshare.netwikipedia.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst. alfa-chemistry.com For the synthesis of this compound, the starting aromatic aldehyde would be 4-bromo-3-chlorobenzaldehyde (B169199). nih.gov

The Doebner modification specifically utilizes pyridine (B92270) as the solvent and a small amount of a secondary amine, like piperidine, as the catalyst. wikipedia.orgbu.edu The reaction proceeds through the formation of a vinylogous malonic acid intermediate, which then undergoes decarboxylation to yield the α,β-unsaturated cinnamic acid. organic-chemistry.orgfrontiersin.org The use of microwave irradiation has been shown to accelerate this reaction, offering an efficient and environmentally friendly alternative to conventional heating. frontiersin.org

Table 1: Key Features of the Knoevenagel-Doebner Condensation for Substituted Cinnamic Acids

| Feature | Description |

| Reactants | Aromatic aldehyde (e.g., 4-bromo-3-chlorobenzaldehyde), Malonic acid |

| Catalyst/Solvent | Pyridine (solvent), Piperidine (catalyst) |

| Key Transformation | Condensation followed by decarboxylation |

| Product | α,β-unsaturated carboxylic acid (e.g., this compound) |

| Advantages | Good yields, applicable to a wide range of aldehydes |

Perkin and Claisen Condensation Strategies

The Perkin reaction, discovered by William Henry Perkin in 1868, is another classical method for synthesizing cinnamic acids. wikipedia.orgbyjus.com This reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. byjus.comuns.ac.id To synthesize this compound via this route, 4-bromo-3-chlorobenzaldehyde would be reacted with acetic anhydride and sodium or potassium acetate (B1210297). wikipedia.orglongdom.org The reaction generally requires high temperatures and prolonged reaction times. uns.ac.id

The Claisen-Schmidt condensation offers a related approach, typically used to synthesize cinnamate (B1238496) esters which can then be hydrolyzed to the corresponding cinnamic acids. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an ester containing α-hydrogens.

Table 2: Comparison of Perkin and Claisen Condensation Strategies

| Reaction | Aldehyde Reactant | Carbonyl Reactant | Catalyst | Primary Product |

| Perkin Reaction | Aromatic Aldehyde | Acid Anhydride | Alkali salt of the acid | Cinnamic Acid |

| Claisen-Schmidt Condensation | Aromatic Aldehyde | Ester or Ketone | Strong Base (e.g., NaOH, NaOEt) | Cinnamate Ester or Chalcone |

Heck Reaction and Other Cross-Coupling Methods

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that can be utilized to synthesize cinnamic acid derivatives. This reaction typically involves the coupling of an aryl halide with an alkene, such as acrylic acid or its esters, in the presence of a palladium catalyst and a base. For the synthesis of this compound, a suitable starting material would be a di- or tri-substituted benzene (B151609) derivative, for example, reacting 1-iodo-4-bromo-3-chlorobenzene with acrylic acid.

The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the Heck reaction. Various palladium sources, such as palladium(II) acetate or palladium on carbon, can be employed. The reaction is known for its high stereoselectivity, typically affording the trans (E) isomer of the cinnamic acid derivative.

Novel and Specialized Synthesis Techniques

In addition to the classical methods, more recent and specialized techniques have been developed for the synthesis of cinnamic acids, which may offer advantages in terms of efficiency, milder reaction conditions, or access to specific analogues.

Direct Synthesis from Aromatic Aldehydes and Carboxylic Acids

Novel synthetic approaches have been developed that allow for the direct synthesis of cinnamic acids from aromatic aldehydes and aliphatic carboxylic acids, bypassing the need for acid anhydrides as in the Perkin reaction. One such method employs boron tribromide as a reagent in the presence of bases like 4-dimethylaminopyridine (B28879) (DMAP) and pyridine. This one-pot synthesis provides a direct route to various cinnamic acids in good to high yields.

Another direct synthesis involves the use of zinc acetate, which acts as a source for the active methylene group required for condensation with an aromatic aldehyde. This method is typically carried out at high temperatures in a solvent mixture of N-methyl-2-pyrrolidone (NMP) and acetic acid.

Polyhalogenation Methodologies for Cinnamic Acids

The synthesis of polyhalogenated cinnamic acids can be achieved through methods that introduce multiple halogen atoms onto the aromatic ring. One such process involves the reaction of diazonium salts, derived from polyhalogenated anilines, with acrylic acid or its derivatives. google.com This reaction is catalyzed by a homogeneous palladium-containing catalyst and can be performed at moderate temperatures. google.com For instance, to synthesize a bromo-chloro-substituted cinnamic acid, one could start with the corresponding bromo-chloro-aniline. This method is particularly useful for preparing cinnamic acids with specific and complex halogenation patterns that might be difficult to achieve through direct halogenation of cinnamic acid itself. google.com

Direct halogenation of cinnamic acid is another possibility, although controlling the regioselectivity to obtain the desired 4-bromo-3-chloro substitution pattern can be challenging. Bromination of the double bond of cinnamic acid is a well-known reaction, but aromatic substitution typically requires different conditions. Stepwise introduction of the halogens onto a pre-existing aromatic ring before the formation of the cinnamic acid side chain is often a more controlled and preferred strategy.

Reaction Mechanism Elucidation in this compound Synthesis

The synthesis of this compound, like other cinnamic acid derivatives, can be achieved through various established chemical reactions. While specific mechanistic studies for this particular compound are not extensively detailed in the available literature, the reaction pathways can be elucidated by examining analogous syntheses of halogenated cinnamic acids.

A prevalent method for synthesizing substituted cinnamic acids is the Knoevenagel condensation . derpharmachemica.com This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine with a small amount of piperidine. derpharmachemica.com For the synthesis of this compound, the starting material would be 4-bromo-3-chlorobenzaldehyde. The proposed mechanism involves the deprotonation of malonic acid by the base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the substituted benzaldehyde. The resulting intermediate undergoes dehydration to yield the final cinnamic acid product.

Another synthetic approach involves the reaction of aromatic aldehydes with aliphatic carboxylic acids in the presence of boron tribromide. nih.govmdpi.com This method proposes a mechanism that proceeds through a triacyl borate (B1201080) intermediate. nih.govresearchgate.net Initially, the aliphatic carboxylic acid reacts with boron tribromide to form this reactive intermediate. nih.gov This triacyl borate then reacts with the aromatic aldehyde, in this case, 4-bromo-3-chlorobenzaldehyde, to ultimately form the cinnamic acid. nih.govresearchgate.net

The table below summarizes key aspects of these proposed reaction mechanisms.

| Reaction | Key Intermediates | Catalyst/Reagent | General Applicability |

|---|---|---|---|

| Knoevenagel Condensation | Enolate of malonic acid | Pyridine/Piperidine | Widely used for substituted cinnamic acids derpharmachemica.com |

| Boron Tribromide Method | Triacyl borate | Boron Tribromide | Direct synthesis from aromatic aldehydes and aliphatic carboxylic acids nih.govmdpi.com |

Biocatalytic and Enzymatic Approaches for Halogenated Cinnamic Acids

The use of biocatalysts and enzymes in chemical synthesis is a rapidly growing field, offering greener and more selective alternatives to traditional chemical methods. mdpi-res.com While specific enzymatic routes to this compound are not well-documented, the broader application of enzymes for the synthesis and modification of halogenated cinnamic acids provides a basis for potential biocatalytic strategies.

Halogenating enzymes , for instance, have demonstrated the capability to halogenate trans-cinnamic acid and other unsaturated carboxylic acids. nih.gov These enzymes, often classified as haloperoxidases, utilize a halide source and an oxidant, typically hydrogen peroxide, to introduce a halogen atom onto a substrate. nih.gov The reaction mechanism can involve the formation of a hypohalous acid which then reacts with the substrate. nih.gov The application of such enzymes could potentially be explored for the direct halogenation of a suitable cinnamic acid precursor to introduce the bromo and chloro substituents.

Furthermore, enzymes are utilized in the synthesis of derivatives of cinnamic acids. For example, lipases , such as Novozym 435, have been successfully employed as catalysts for the esterification of cinnamic acid derivatives. nih.gov This demonstrates the potential for enzymatic modifications of the carboxylic acid group of this compound to produce various esters, which may have different biological activities or physicochemical properties.

The development of enzymatic processes for the synthesis of halogenated aromatic compounds is an active area of research, driven by the desire for more sustainable and efficient manufacturing processes. nih.gov

The following table outlines some enzymatic approaches relevant to the synthesis of halogenated cinnamic acids.

| Enzyme Class | Reaction Type | Potential Application for Halogenated Cinnamic Acids | Example |

|---|---|---|---|

| Halogenating Enzymes (e.g., Haloperoxidases) | Halogenation | Direct introduction of bromine or chlorine onto a cinnamic acid backbone nih.gov | Halogenation of trans-cinnamic acid nih.gov |

| Lipases | Esterification | Synthesis of esters from this compound nih.gov | Novozym 435 catalyzed synthesis of cinnamic acid esters nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chlorocinnamic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 4-Bromo-3-chlorocinnamic acid, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy would provide crucial information on the number of different types of protons, their chemical environments, and their proximity to other protons in the this compound molecule. The spectrum would be expected to show signals corresponding to the aromatic protons and the vinylic protons of the acrylic acid moiety.

Based on the analysis of related compounds, such as 4-bromocinnamic acid and 4-chlorocinnamic acid, the expected chemical shifts (δ) for the protons of this compound would likely appear in the following regions:

Vinylic Protons: The two protons on the carbon-carbon double bond (α and β to the carbonyl group) would appear as doublets due to coupling with each other. The trans-coupling constant (J) is typically in the range of 15-16 Hz. The β-proton, being closer to the aromatic ring, would resonate at a lower field (higher ppm) than the α-proton.

Aromatic Protons: The protons on the substituted benzene (B151609) ring would exhibit a complex splitting pattern due to their coupling with each other. The exact chemical shifts and coupling constants would be influenced by the positions of the bromo and chloro substituents.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, and its position can be concentration and solvent dependent.

Illustrative ¹H NMR Data for Related Cinnamic Acid Derivatives:

| Compound | Solvent | Chemical Shift (δ) in ppm and Coupling Constant (J) in Hz |

| 4-Chlorocinnamic acid | DMSO-d₆ | 7.76 (d, J = 8.7 Hz, 2H), 7.57 (d, J = 15.9 Hz, 1H), 7.47 (d, J = 8.7 Hz, 2H), 6.56 (d, J = 15.9 Hz, 1H) |

| 4-Bromocinnamic acid | DMSO-d₆ | 7.66-7.51 (m, 5H), 7.62 (d, J = 15.6 Hz, 1H) |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom.

The expected chemical shifts for the carbons would be in the following regions:

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) would be the most deshielded, appearing at the lowest field (165-175 ppm).

Aromatic and Vinylic Carbons: The carbons of the benzene ring and the double bond would resonate in the range of 110-150 ppm. The specific shifts would be influenced by the electron-withdrawing effects of the halogen substituents. The carbon atom attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) would have their chemical shifts significantly affected.

Quaternary Carbons: The carbons in the aromatic ring that are substituted with the bromo, chloro, and cinnamic acid groups would appear as weaker signals.

Illustrative ¹³C NMR Data for Related Cinnamic Acid Derivatives:

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 4-Chlorocinnamic acid | DMSO-d₆ | 167.59, 142.56, 134.87, 133.3, 129.9, 128.98, 120.22 |

| 4-Bromocinnamic acid | DMSO-d₆ | 167.42, 142.59, 133.55, 131.85, 130.11, 123.53, 120.16 |

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the proton spin systems in the aromatic ring and the vinylic fragment.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show correlations between protons and the carbon atoms to which they are directly attached. This would be instrumental in assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons and for piecing together the different fragments of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups.

Expected Characteristic FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100-3000 | C-H stretch | Aromatic and Vinylic |

| ~1700-1680 | C=O stretch | Carboxylic acid (dimer) |

| ~1640-1620 | C=C stretch | Alkene |

| ~1600, 1475 | C=C stretch | Aromatic ring |

| ~1440-1395 | O-H bend | Carboxylic acid |

| ~1300-1200 | C-O stretch | Carboxylic acid |

| ~980 | =C-H bend (out-of-plane) | trans-Alkene |

| Below 800 | C-Cl and C-Br stretch | Halogenated aromatic |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C double bond stretch. The C=O stretch of the carboxylic acid would also be visible. The C-Br and C-Cl stretching vibrations would appear in the low-frequency region of the spectrum. The symmetric nature of the C=C bond in the trans-isomer would likely result in a strong Raman signal.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound (C₉H₆BrClO₂), mass spectrometry would be crucial for verifying its identity.

The molecular weight of this compound is calculated to be approximately 261.49 g/mol . A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula.

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern caused by the presence of both bromine and chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), while bromine also has two, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The expected pattern would show:

An M⁺ peak corresponding to the molecule containing ³⁵Cl and ⁷⁹Br.

An M+2 peak (from ³⁷Cl and ⁷⁹Br, or ³⁵Cl and ⁸¹Br), which would be very intense.

An M+4 peak (from ³⁷Cl and ⁸¹Br).

The relative intensities of these peaks are predictable and serve as a definitive confirmation of the presence of one chlorine and one bromine atom in the molecule. Common fragmentation patterns would likely involve the loss of the carboxyl group (-COOH), followed by cleavages of the halogen atoms from the aromatic ring.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound (Note: This table is theoretical and based on natural isotopic abundances.)

| Mass-to-Charge Ratio (m/z) | Corresponding Isotopes | Predicted Relative Intensity (%) |

| [M]⁺ | C₉H₆³⁵Cl⁷⁹BrO₂ | ~76.7 |

| [M+2]⁺ | C₉H₆³⁷Cl⁷⁹BrO₂ / C₉H₆³⁵Cl⁸¹BrO₂ | 100 |

| [M+4]⁺ | C₉H₆³⁷Cl⁸¹BrO₂ | ~31.9 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the entire conjugated system, which includes the phenyl ring, the acrylic acid side chain (C=C double bond), and the carboxyl group.

The substitution of the benzene ring with electron-withdrawing groups like bromine and chlorine, as well as the extension of conjugation by the acrylic acid moiety, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The primary absorption bands are anticipated to arise from π → π* transitions within the conjugated system.

Based on data from similar compounds such as 4-chlorocinnamic acid and 4-bromocinnamic acid, which typically exhibit strong absorption maxima (λ_max) in the range of 270-300 nm, it is predicted that this compound would also show a λ_max in this region. The exact position and molar absorptivity (ε) would be influenced by the specific positions of the halogen substituents and the solvent used for analysis. The fine structure of the spectrum may also be affected by the planarity of the molecule.

Table 2: Predicted UV-Vis Absorption Data for this compound (Note: This data is an estimation based on analogous compounds.)

| Solvent | Predicted λ_max (nm) | Type of Transition |

| Ethanol | ~280 - 295 | π → π |

| Methanol | ~280 - 295 | π → π |

| Cyclohexane | ~275 - 290 | π → π* |

Computational Chemistry and Theoretical Modelling of 4 Bromo 3 Chlorocinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties based on the principles of quantum mechanics. These methods are crucial for understanding the electronic landscape of 4-Bromo-3-chlorocinnamic acid.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. nih.govtci-thaijo.org This method is used to determine the electronic structure of a molecule, which in turn allows for the calculation of its optimized geometry—the most stable three-dimensional arrangement of its atoms.

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would predict key structural parameters. researchgate.netjmcs.org.mx This includes the bond lengths between atoms (e.g., C-Br, C-Cl, C=C, C-O), the bond angles defining the molecular shape, and the dihedral angles that describe the rotation around single bonds, such as the orientation of the carboxylic acid group relative to the phenyl ring. The resulting optimized geometry represents the molecule at its lowest energy state on the potential energy surface, providing a foundational model for its physical and chemical properties.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| Bond Length (C-Br) | The distance between the Carbon and Bromine atoms on the phenyl ring. | ~1.90 Å |

| Bond Length (C-Cl) | The distance between the Carbon and Chlorine atoms on the phenyl ring. | ~1.74 Å |

| Bond Angle (C-C-Cl) | The angle formed by the carbon backbone of the phenyl ring and the chlorine atom. | ~120° |

| Dihedral Angle (C=C-C=O) | The torsional angle describing the planarity of the acrylic acid side chain. | ~0° or ~180° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. chemicalbook.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For this compound, FMO analysis would reveal the molecule's electronic character and predict its reactivity in various chemical reactions. The energies of these orbitals provide insights into its ionization potential and electron affinity.

| Parameter | Description | Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Correlates with chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color spectrum to indicate different regions of electrostatic potential. Typically, red areas signify regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue areas represent regions of low electron density and positive electrostatic potential (prone to nucleophilic attack). Green and yellow areas denote intermediate or near-neutral potential. tci-thaijo.org

For this compound, an MEP map would highlight the electronegative oxygen atoms of the carboxylic acid group in red, indicating them as sites for hydrogen bonding and electrophilic interaction. The acidic proton of the hydroxyl group would appear as a region of positive potential (blue). The analysis would also show how the electron-withdrawing effects of the bromine and chlorine atoms influence the charge distribution across the aromatic ring.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule, translating the complex, delocalized molecular orbitals into localized bonds and lone pairs that align with classical Lewis structures. This method investigates charge transfer, hyperconjugation, and intramolecular interactions by quantifying the stabilization energy associated with the delocalization of electrons from an occupied "donor" NBO to an unoccupied "acceptor" NBO.

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior.

For this compound, MD simulations would be invaluable for exploring its conformational flexibility, particularly the rotation around the single bonds in its acrylic acid side chain. Furthermore, by simulating the molecule in a solvent (like water or an organic solvent), MD can reveal how intermolecular forces, such as hydrogen bonding with solvent molecules, influence its preferred conformation and aggregation behavior. These simulations provide a bridge between the properties of a single molecule and the behavior of a bulk substance.

Crystal Structure Prediction (CSP) and Landscape Exploration

Crystal Structure Prediction (CSP) is a computational field dedicated to predicting the stable crystal structures (polymorphs) a molecule can form. nih.gov This is a complex challenge as it involves searching through a vast number of possible packing arrangements and conformations to find those with the lowest lattice energy. nih.gov

A CSP study on this compound would begin by generating a multitude of plausible crystal structures. These structures would then be ranked based on their calculated lattice energies, often using a combination of force fields and DFT calculations for higher accuracy. The result is a crystal energy landscape, which plots the relative stability of different predicted polymorphs. nih.gov This theoretical landscape can guide experimental efforts to discover new solid forms and provides fundamental insight into the intermolecular interactions—such as hydrogen bonding between carboxylic acid groups and halogen bonding involving the bromine and chlorine atoms—that govern the crystallization process. iucr.orgrsc.org

Computational Doping for Polymorph Discovery

Extensive literature searches did not yield any specific studies on the use of computational doping for the polymorph discovery of this compound. This particular methodology, while explored for other cinnamic acid derivatives, does not appear to have been applied to or reported for this specific compound in the reviewed scientific literature.

Research into the crystal structure landscape of similar molecules, such as 4-bromocinnamic acid, has utilized computational doping with model systems like 4-chlorocinnamic acid. This approach was adopted due to the complexities associated with parameterizing the bromine atom in computational models. Such studies have highlighted how theoretical doping can be a valuable tool to probe and identify potential new crystal structures that may not be readily accessible through conventional experimental screening. However, no such computational investigations have been documented for this compound.

Therefore, there are no detailed research findings or data tables to present on the computational doping and subsequent polymorph discovery for this compound.

Structure Activity Relationship Sar Studies and in Vitro Biological Activity of 4 Bromo 3 Chlorocinnamic Acid Derivatives

SAR Methodologies and Principles for Cinnamic Acid Derivatives

Structure-Activity Relationship (SAR) analysis is a critical methodology in medicinal and agricultural chemistry that links the chemical structure of a compound to its biological activity. rsdjournal.org For cinnamic acid derivatives, SAR studies systematically alter the core structure—the phenyl ring, the acrylic acid side chain, and its substituents—to identify key molecular features that govern potency and selectivity for a specific biological target. By observing how these modifications affect activity, researchers can deduce principles to guide the design of more effective compounds.

The introduction of halogen atoms (F, Cl, Br, I) to the phenyl ring of cinnamic acid is a common strategy to modulate its biological effects. The type of halogen, its position (ortho, meta, para), and the number of substitutions significantly influence the compound's physicochemical properties and, consequently, its activity.

Research into the phytotoxic activity of cinnamic acid derivatives against parasitic weeds has shown that halogenation of the aromatic ring generally increases efficacy compared to the unsubstituted parent compound. nih.gov A study on Cuscuta campestris demonstrated that the inhibitory effect is dependent on both the type and position of the halogen. nih.gov For instance, when considering single substitutions at the para-position, the phytotoxicity increased with the size and electronegativity of the halogen, in the order of Bromine > Chlorine > Fluorine. nih.gov Furthermore, trans-3-chlorocinnamic acid and trans-4-bromocinnamic acid were both identified as having more pronounced growth-inhibitory activity against Cuscuta campestris than the parent trans-cinnamic acid. nih.gov

This suggests that the di-halogenated pattern of 4-bromo-3-chlorocinnamic acid, combining a larger halogen (bromine) at the para-position with a chlorine atom at the meta-position, could confer significant phytotoxic potential. The combined electron-withdrawing effects of both halogens would substantially alter the electronic distribution of the phenyl ring, which is a key determinant in molecular interactions with biological targets.

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule and are essential in developing predictive SAR models. For halogenated cinnamic acid derivatives, key descriptors influencing biological effects include:

Lipophilicity (LogP): This descriptor measures a compound's solubility in fatty or non-polar environments. Halogenation typically increases lipophilicity, which can enhance the ability of a compound to cross biological membranes, such as cell walls or the plasma membrane, to reach its intracellular target. However, an optimal lipophilicity range is often required; excessively high values can lead to poor solubility in aqueous media or non-specific binding. For active hydrocinnamic acid analogs, a CLogP value within a specific, moderate range was found to be important for activity against Cuscuta campestris. nih.gov

Electronic Effects: Halogens are electron-withdrawing groups that influence the acidity of the carboxylic acid group and the electron density of the aromatic ring. These changes can affect how the molecule binds to target enzymes or receptors through electrostatic or hydrogen-bonding interactions.

For this compound, the combination of a bromine atom at position 4 and a chlorine atom at position 3 creates a distinct electronic and steric profile that would be expected to significantly influence its interaction with biological targets compared to mono-halogenated or other di-halogenated isomers.

In vitro Phytotoxicological Investigations

Based on the SAR principles of halogenated cinnamic acids, derivatives like this compound are investigated for their potential as herbicides or plant growth regulators.

Cuscuta campestris (field dodder) is a parasitic weed that causes significant crop damage worldwide. nih.gov Natural compounds and their synthetic derivatives are actively being explored as potential bioherbicides for its control. csic.esnih.gov In vitro assays are a primary method for screening compounds that inhibit the seedling growth of Cuscuta. nih.govresearchgate.net

Studies on a series of trans-cinnamic acid analogs revealed that halogenated derivatives were among the most active growth inhibitors. nih.gov Specifically, compounds with chloro and bromo substitutions on the phenyl ring showed enhanced phytotoxicity. nih.gov While this compound was not specifically tested in the reviewed studies, the strong performance of related compounds provides a solid rationale for its potential efficacy.

The table below summarizes the in vitro growth inhibition of Cuscuta campestris seedlings by various trans-cinnamic acid derivatives at a concentration of 1 mM, illustrating the impact of different substitutions. nih.gov

| Compound | Substitution | Mean Growth Inhibition (%) at 1 mM |

|---|---|---|

| trans-Cinnamic acid | None | 38.9 |

| trans-3-Chlorocinnamic acid | 3-Chloro | 69.3 |

| trans-4-Chlorocinnamic acid | 4-Chloro | 62.4 |

| trans-4-Bromocinnamic acid | 4-Bromo | 65.5 |

| trans-4-(Trifluoromethyl)cinnamic acid | 4-CF3 | 70.0 |

| Hydrocinnamic acid | (Saturated side chain) | 68.4 |

Data sourced from Moreno-Robles et al. (2023). nih.gov

The phytotoxic effects of cinnamic acid derivatives are also evaluated on crop plants to understand their potential as herbicides and to assess their selectivity. The common bean, Phaseolus vulgaris, is a model plant used for such toxicity studies. notulaebotanicae.ronotulaebotanicae.ro Key parameters analyzed include the inhibition of seedling and root length, effects on biomass, and morphological changes in root architecture. notulaebotanicae.roe-repository.org

Phenolic acids, including cinnamic acid derivatives, are known to inhibit root length more significantly than shoot length. notulaebotanicae.ro A study investigating the toxicity of ten different cinnamic acid derivatives on Phaseolus vulgaris found that the compounds generally exhibited phytotoxic effects by inhibiting plant growth. notulaebotanicae.ro Notably, the study concluded that 3-bromo-cinnamic acid had the greatest inhibitory effect among the tested compounds. notulaebotanicae.ro Another investigation into dibrominated cinnamic acid derivatives found that 2,3-dibromo-3-(3-bromophenyl) propanoic acid caused the highest toxicity, including a reduction in seedling and root length and the induction of vascular anomalies in the root's meristematic region. e-repository.org

In vitro Antimicrobial Activity Screening

Esters of 4-chlorocinnamic acid have been synthesized and screened for activity against various pathogenic microbes, including bacteria and fungi. nih.govnih.govresearchgate.net In one study, a series of twelve esters derived from 4-chlorocinnamic acid were tested against Candida species, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov While antibacterial activity was limited, all the esters showed some level of antifungal activity. nih.gov The methoxyethyl and perillyl esters of 4-chlorocinnamic acid were identified as the most potent antifungal agents against the tested strains. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected 4-chlorocinnamic acid esters against Candida albicans, demonstrating the influence of the ester group on antifungal potency. nih.gov

| Compound | R Group (Ester) | MIC (μmol/mL) against C. albicans ATCC 90028 |

|---|---|---|

| Methyl 4-chlorocinnamate | -CH3 | 5.09 |

| Ethyl 4-chlorocinnamate | -CH2CH3 | >4.79 |

| Methoxyethyl 4-chlorocinnamate | -CH2CH2OCH3 | 0.13 |

| Perillyl 4-chlorocinnamate | Perillyl | 1.58 |

Data sourced from de Oliveira et al. (2019). nih.gov

Given that halogenation is a proven method for enhancing the antimicrobial profile of flavonoids and other phenolic compounds, it is plausible that this compound would exhibit notable antimicrobial, particularly antifungal, activity. mdpi.com

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the compound "this compound" to generate the requested article according to the provided outline.

The search results did not yield specific studies detailing the antibacterial, antifungal, or enzyme-inhibiting properties of this compound or its derivatives. While there is extensive research on other halogenated cinnamic acids, such as 4-chlorocinnamic acid and various bromo-substituted analogues, this information does not directly pertain to the subject compound as per the strict content inclusion criteria.

Therefore, the following sections of the requested article cannot be completed with scientifically accurate and specific findings for "this compound":

Mechanistic Basis of in vitro Biological Actions

To fulfill the user's request, specific research focusing on the biological activities of this compound would be required. Without such dedicated studies, any attempt to write the article would involve speculation or the inclusion of data from related but distinct compounds, which would violate the explicit instructions provided.

The Advanced Materials Landscape of this compound: A Focused Exploration

While the specific compound this compound is recognized within chemical databases, a comprehensive body of publicly available research detailing its integration into advanced materials science remains limited. This article navigates the theoretical and potential applications of this halogenated cinnamic acid derivative, structured around key areas of materials research. The content herein is based on established principles of polymer science, supramolecular chemistry, and photocatalysis, forming a predictive framework for its future exploration.

Q & A

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Apply DFT (B3LYP/6-311+G**) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects. Validate predictions with experimental kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.